molecular formula Al9Fe2 B14502558 CID 78063886

CID 78063886

Cat. No.: B14502558
M. Wt: 354.52 g/mol
InChI Key: ZIJSNRNIMUXNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

No information about the chemical structure, properties, or applications of CID 78063886 is available in the provided evidence. In PubChem, a CID is a unique numerical identifier assigned to chemical compounds, enabling researchers to access standardized data such as molecular formulas, structural information, and biological activity . Without access to PubChem or additional sources, a detailed introduction to this compound cannot be provided here.

Properties

Molecular Formula

Al9Fe2

Molecular Weight

354.52 g/mol

InChI

InChI=1S/9Al.2Fe

InChI Key

ZIJSNRNIMUXNFS-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Fe].[Fe]

Origin of Product

United States

Chemical Reactions Analysis

CID 78063886 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as hydrogen gas, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

CID 78063886 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may serve as a probe or tool for studying biological processes. In medicine, it could be investigated for its potential therapeutic effects. In industry, it might be utilized in the production of materials or chemicals with specific properties.

Mechanism of Action

The mechanism of action of CID 78063886 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Example 1: Inhibitors and Substrates in Mass Spectrometry ()

  • Taurocholic Acid (CID 6675) and DHEAS (CID 12594) were compared structurally and functionally as substrates for enzymes. Their collision cross-section (CCS) values and 3D overlays were analyzed to understand binding specificity .
  • Betulin (CID 72326) and Betulinic Acid (CID 64971) were studied as inhibitors, with structural modifications (e.g., hydroxylation) influencing potency .

Example 2: Bioactive Compounds in Hibiscus sabdariffa ()

  • Gallic Acid (CID 370) and Chlorogenic Acid (CID 1794427) were compared based on their antioxidant properties and pharmacokinetic profiles. Structural differences (e.g., phenolic groups) correlated with bioavailability and bioactivity .

Example 3: Oscillatoxin Derivatives ()

  • Oscillatoxin D (CID 101283546) and 30-Methyl-Oscillatoxin D (CID 185389) were analyzed for structural variations (e.g., methyl group addition) and their impact on cytotoxicity .

Proposed Framework for Comparing CID 78063886

If data were available, a comparison might include:

Parameter This compound Analog 1 (CID X) Analog 2 (CID Y)
Molecular Formula Not Available C₁₀H₁₄O₃ C₁₂H₁₈N₂O₄
Molecular Weight (Da) Not Available 182.22 278.28
Biological Activity Not Available Enzyme Inhibition Antioxidant
Key Functional Groups Not Available Hydroxyl, Carboxyl Amine, Ester
Pharmacokinetic Data Not Available t₁/₂ = 4.2 h t₁/₂ = 12.1 h

Research Findings and Limitations

The absence of this compound in the provided evidence highlights a critical limitation. For example:

  • Mass Spectrometry Studies: Collision-induced dissociation (CID) parameters (e.g., voltage, charge state) are often compound-specific, as seen in oligonucleotide analysis () .
  • Structural Analogues : Comparisons typically rely on PubChem’s "Similar Compounds" tool, which uses Tanimoto coefficients to assess structural similarity . This tool could identify analogs like 3-O-Caffeoyl Betulin (CID 10153267) or Epigallocatechin Gallate (CID 65064) for functional comparisons .

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